

Spectroscopic Profiling & Utility Guide: 2-(Piperazin-1-yl)phenylboronic Acid

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Compound of Interest

Compound Name: 2-(Piperazin-1-yl)phenylboronic acid
Cat. No.: B11722867

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Executive Summary

2-(Piperazin-1-yl)phenylboronic acid (hereafter 2-PPBA) is a bifunctional building block characterized by a unique ortho-relationship between a Lewis acidic boronic center and a Lewis basic piperazine nitrogen. Unlike its meta or para isomers, 2-PPBA exhibits dynamic intramolecular B–N coordination (Wulff-type interaction), which fundamentally alters its spectroscopic signature, solubility, and reactivity profile.

This guide provides a technical roadmap for researchers utilizing 2-PPBA in medicinal chemistry (e.g., kinase inhibitor synthesis) or sensor development. We compare it directly against its primary commercial alternative—the Pinacol Ester derivative—and provide validated protocols to overcome common analytical artifacts such as boroxine formation.

Structural Dynamics: The Ortho-Effect

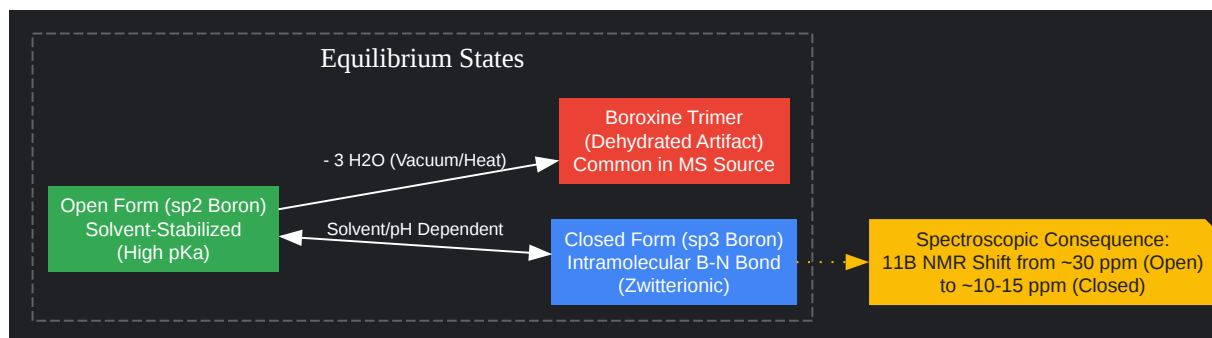
To interpret the spectroscopy of 2-PPBA, one must understand the equilibrium between its open (trigonal planar) and closed (tetrahedral) forms.

The B–N Interaction Mechanism

In solution, the lone pair of the piperazine nitrogen (

) can donate into the empty

-orbital of the boron atom. This creates a zwitterionic species that mimics the transition state of Suzuki-Miyaura transmetalation.



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Figure 1: Structural equilibrium of 2-PPBA. The B–N interaction protects the boron center from oxidation but complicates NMR interpretation.

Comparative Analysis: Free Acid vs. Alternatives

When selecting a reagent for synthesis, the choice often lies between the Free Acid (2-PPBA) and its Pinacol Ester (2-PPBA-Pin).

Table 1: Performance & Property Comparison

Feature	2-PPBA (Free Acid)	2-PPBA-Pin (Pinacol Ester)	4-Isomer (Para-analog)
CAS Registry	1150114-77-2 (Generic)	915770-01-3 (Boc-protected)	513246-99-6
¹¹ B NMR Shift	10–18 ppm (Broad, solvent dependent)	~28–32 ppm (Sharp)	~29–31 ppm
Suzuki Reactivity	High (Rapid transmetallation)	Moderate (Requires hydrolysis)	High
Atom Economy	Excellent (High active mass %)	Poor (Pinacol waste)	Excellent
Purification	Difficult (Streaks on Silica)	Easy (Stable on Silica)	Difficult
Solubility	Polar solvents (MeOH, DMSO, H ₂ O)	Non-polar (DCM, EtOAc, Toluene)	Polar solvents
Stability	Prone to dehydration (Boroxine)	Hydrolytically stable	Prone to dehydration

Expert Insight: Use 2-PPBA-Pin for multistep synthesis where intermediate purification is required. Use 2-PPBA (Free Acid) for final-step convergent coupling to maximize yield and minimize byproduct removal, provided you use the HPLC-MS Monitoring Protocol below.

Spectroscopic Characterization Guide

A. Nuclear Magnetic Resonance (NMR)

The B–N interaction renders the Boron nucleus highly shielded compared to typical arylboronic acids.

- ¹¹B NMR (128 MHz):
 - Expectation: A broad signal centered between 12–18 ppm indicates the existence of the coordinate B–N bond (tetrahedral character).

- Comparison: If the signal appears at 29–30 ppm, the B–N bond is ruptured (likely by competing solvent coordination, e.g., in Pyridine-d5).
- Protocol Tip: Use quartz NMR tubes for trace analysis to eliminate the broad background boron signal inherent in borosilicate glass.
- ¹H NMR (400 MHz, DMSO-d6):
 - Piperazine Ring: The protons adjacent to the aniline nitrogen () will be deshielded. Look for broadening of the N-H proton if the piperazine is not Boc-protected, due to exchange.
 - Aromatic Region: Distinct splitting pattern for 1,2-disubstituted benzene (dd, td, td, dd).

B. Mass Spectrometry (MS)

Direct infusion ESI-MS of boronic acids is notoriously deceptive due to "Boroxine Artifacts."

- The Problem: Under ESI conditions (heat/vacuum), 2-PPBA dehydrates to form a trimeric boroxine. You will likely observe rather than .
- The Solution (The Glycerol Trick): Add 1 drop of glycerol or mannitol to your MS sample.
 - Mechanism: The diol/polyol forms a stable cyclic ester with the boronic acid in situ.
 - Result: You will observe the adduct, confirming the monomeric species.

C. Fluorescence (PET Mechanism)

2-PPBA acts as a PET (Photoinduced Electron Transfer) sensor.

- State 1 (Free): The lone pair on the piperazine nitrogen quenches the fluorescence of the phenyl ring via PET. (Non-Fluorescent)

- State 2 (Bound/Protonated): Upon binding a diol (sugar sensing) or protonation (low pH), the lone pair is occupied. PET is blocked. (Fluorescent)

Validated Experimental Protocols

Protocol 1: Monitoring Suzuki Coupling of 2-PPBA via HPLC

Standard UV detection at 254 nm is often insufficient due to the weak chromophore of the piperazine-phenyl moiety.

- Sample Prep: Aliquot 20 μL reaction mixture into 500 μL MeOH (Not ACN, as MeOH quenches the boroxine equilibrium).
- Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 μm .
- Mobile Phase:
 - A: Water + 0.1% Formic Acid (Maintains protonation of piperazine).
 - B: Methanol + 0.1% Formic Acid.
 - Gradient: 5% B to 95% B over 8 mins.
- Detection: ESI-MS (Positive Mode).
 - Target Mass: Look for the methyl-boronate adduct
($m/z \sim 237$ for 2-PPBA) if using Methanol.

Protocol 2: 11B NMR Sample Preparation (Artifact-Free)

- Solvent: Use DMSO- d_6 with 10% D₂O.
 - Why? D₂O hydrolyzes any boroxine anhydrides back to the monomeric acid, simplifying the spectrum to a single peak.
- Concentration: Prepare a high concentration sample (>20 mg/mL). 11B has a fast relaxation time (quadrupolar), allowing for rapid scanning (NS = 1000 is usually sufficient).

- Referencing: External standard of

(0.0 ppm).

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